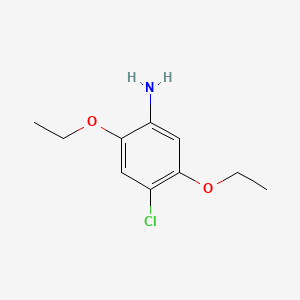

4-Chloro-2,5-diethoxyaniline

Description

Significance as a Versatile Building Block in Contemporary Organic Synthesis

The strategic placement of the chloro and diethoxy groups on the aniline (B41778) ring makes 4-Chloro-2,5-diethoxyaniline a highly versatile precursor in the synthesis of a wide array of organic molecules. It is a key intermediate in the production of azo dyes and pigments, where its chemical structure is essential for creating vibrant and lasting colors for textiles and other materials. myskinrecipes.com The presence of the amine group allows for diazotization reactions, a fundamental step in the synthesis of azo compounds. unb.cagoogle.com

Furthermore, this compound serves as a building block in the development of heterocyclic compounds and has been utilized in the synthesis of Naphthol AS-IRG and Naphthol AS-LC. patsnap.com Its derivatives are also explored for their potential in pharmaceutical development and material science. smolecule.com The chloro group can undergo nucleophilic substitution, while the electron-donating ethoxy groups influence the reactivity of the aromatic ring, making it a valuable tool for synthetic chemists.

Research Trajectories within the Substituted Aniline Class

Substituted anilines, as a class of compounds, are fundamental in numerous areas of chemical research and industry, including agrochemicals, pharmaceuticals, and materials science. rsc.orgresearchgate.net Research in this area is dynamic, with several key trajectories:

Development of Novel Synthetic Methodologies: A significant focus is on creating more efficient and environmentally friendly methods for synthesizing substituted anilines. This includes the use of transition-metal-catalyzed reactions, such as copper-mediated C-H to C-NH2 conversions and gold-catalyzed three-component reactions, to construct complex aniline derivatives in a modular fashion. rsc.orgresearchgate.net Domino reactions and other multi-component strategies are being explored to increase atom and step economy. sciencedaily.comscispace.com

Exploration of New Applications: Researchers are continuously investigating new applications for substituted anilines. This includes their use as key intermediates in the synthesis of biologically active molecules, such as enzyme inhibitors and compounds with anticancer or anti-inflammatory properties. smolecule.comsmolecule.com In material science, they are used to develop polymers and organic light-emitting diodes (OLEDs). researchgate.net

Structure-Activity Relationship (SAR) Studies: A crucial area of research involves understanding how the nature and position of substituents on the aniline ring affect the compound's chemical and biological properties. vulcanchem.com By systematically modifying the structure, researchers can fine-tune the characteristics of the resulting molecules for specific applications. vulcanchem.com

Current Research Landscape and Future Directions for this compound

Current research on this compound and its derivatives is multifaceted. One area of focus is the optimization of its synthesis. For instance, a patented method describes the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) by reacting 4-chloro-2,5-dimethoxy nitrobenzene (B124822) with hydrazine (B178648) hydrate (B1144303) in the presence of a supported nickel catalyst, which is presented as a more environmentally friendly and efficient process. google.com Another patented process details its preparation through the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene. google.com

Future research directions for this compound are likely to include:

Green Synthesis: Exploring biocatalytic routes and the use of less hazardous solvents to create more sustainable manufacturing processes. vulcanchem.com

Novel Applications: Investigating its potential in new areas, such as the development of advanced polymers or as a scaffold for novel pharmaceutical agents.

Mechanistic Studies: A deeper understanding of the reaction mechanisms involving this compound could lead to the development of more selective and efficient synthetic transformations. smolecule.com

Environmental Remediation: Studies have explored the adsorption of 4-chloro-2,5-dimethoxyaniline from solutions using activated pyrolytic char, indicating potential applications in environmental cleanup. researchgate.net

Structure

3D Structure

Properties

CAS No. |

35271-60-4 |

|---|---|

Molecular Formula |

C10H14ClNO2 |

Molecular Weight |

215.67 g/mol |

IUPAC Name |

4-chloro-2,5-diethoxyaniline |

InChI |

InChI=1S/C10H14ClNO2/c1-3-13-9-6-8(12)10(14-4-2)5-7(9)11/h5-6H,3-4,12H2,1-2H3 |

InChI Key |

QKRGVQSQFKCZEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)OCC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2,5 Diethoxyaniline

Catalytic Reduction Approaches for Nitro Precursors

The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental reaction in organic synthesis. Catalytic reduction methods are favored for their efficiency and cleaner reaction profiles compared to stoichiometric reductants.

Catalytic Hydrogenation Utilizing Platinum-on-Carbon Systems

Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroarenes. nih.gov Among various catalysts, platinum-on-carbon (Pt/C) is recognized for its high activity and selectivity, particularly in the hydrogenation of halogenated nitroaromatic compounds where minimizing dehalogenation is crucial. researchgate.net This method involves the use of molecular hydrogen (H₂) as the reductant in the presence of a Pt/C catalyst. bangalorerefinery.com The precursor, 1-Chloro-2,5-diethoxy-4-nitrobenzene, is dissolved in a suitable solvent and subjected to a hydrogen atmosphere under controlled conditions to yield 4-Chloro-2,5-diethoxyaniline.

The efficiency and selectivity of the catalytic hydrogenation of the nitro precursor to this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, hydrogen pressure, and the choice of solvent.

Temperature: The reaction temperature influences the rate of hydrogenation. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can promote undesirable side reactions, such as dehalogenation, where the chlorine atom is reductively cleaved from the aromatic ring. nih.gov For the selective hydrogenation of chloronitrobenzenes, moderate temperatures are typically employed to maintain high selectivity for the desired chloroaniline product. researchgate.net

Pressure: Hydrogen pressure is a critical factor, as it affects the concentration of hydrogen available on the catalyst surface. An increase in pressure generally leads to a higher reaction rate. scialert.net For the reduction of a similar compound, 4-chloro-2,5-dimethoxy nitrobenzene (B124822), hydrogen pressures ranging from 0.3 to 1.0 MPa have been utilized effectively. chemicalbook.com The optimal pressure is a balance between achieving a practical reaction rate and the safety and equipment constraints.

Solvent: The choice of solvent can significantly impact the reaction's outcome. Polar protic solvents like methanol and ethanol are often effective media for catalytic hydrogenation, giving rise to the desired aniline (B41778) product. nih.govresearchgate.net In the synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742), methanol was used as the solvent. chemicalbook.com The solvent's role is to dissolve the substrate and facilitate its transport to the active sites of the catalyst.

Table 1: Effect of Reaction Parameters on Nitroarene Hydrogenation

| Parameter | Condition | Effect on Reaction | Source |

|---|---|---|---|

| Temperature | Low to Moderate | Favors selective hydrogenation of the nitro group, minimizes dehalogenation. | researchgate.net |

| High | Increases reaction rate but can lead to increased dehalogenation. | nih.gov | |

| Pressure | Increasing Pressure | Generally increases the reaction rate up to a certain point (zero-order kinetics). | scialert.net |

| Solvent | Polar Protic (e.g., Methanol, Ethanol) | Generally effective, promoting good yields of the corresponding aniline. | researchgate.net |

The selectivity of the hydrogenation of halogenated nitroaromatics can be further enhanced by the addition of pH modifiers or co-catalysts. The reaction medium's pH can influence the catalyst's activity and the propensity for dehalogenation. In some systems, the addition of basic substances like sodium hydroxide, potassium hydroxide, or sodium carbonate is used to maintain a pH between 7 and 8, which can be beneficial for the reaction. chemicalbook.com Conversely, acidic conditions, such as using acetic acid as a solvent or adding mineral acids, can also be employed with Pt/C catalysts. bangalorerefinery.com The use of basic additives has been shown to have a significant positive influence on the reduction rate of nitrobenzenes, potentially allowing for milder reaction conditions. unimi.it These modifiers can alter the catalyst surface or the reaction mechanism, thereby suppressing the undesired hydro-dehalogenation side reaction.

Platinum-on-carbon catalysts are expensive, making their regeneration and recycling an economic necessity for industrial applications. researchgate.net Over time, catalysts can become deactivated due to the deposition of carbonaceous materials (coking) on the active sites. google.com

A common regeneration strategy involves a controlled burn-off of these carbon deposits. This is typically achieved by contacting the spent catalyst with a gas containing a low concentration of oxygen (e.g., 0.2-2.0% by volume) at elevated temperatures (e.g., 650-850°F or approximately 340-450°C). google.com Following the carbon removal, the catalyst often undergoes a reduction step, for instance, with hydrogen at a milder temperature (e.g., 180°C), to restore the active metallic platinum sites. rsc.org This two-step process of oxidation followed by reduction can lead to the full recovery of the catalyst's activity. rsc.org Proper regeneration allows the catalyst to be reused for multiple cycles with minimal loss of performance. organic-chemistry.org

Hydrazine (B178648) Hydrate (B1144303) Reduction with Supported Nickel Catalysts

An alternative to high-pressure catalytic hydrogenation is the use of catalytic transfer hydrogenation, which employs a hydrogen donor in situ. Hydrazine hydrate (N₂H₄·H₂O) is a common and effective hydrogen donor for the reduction of nitroarenes in the presence of a suitable catalyst. organic-chemistry.orgorganic-chemistry.org Supported nano-nickel catalysts, such as nickel supported on silica (SiO₂) or alumina (Al₂O₃), have proven to be effective for this transformation. tandfonline.comtandfonline.com This method avoids the need for handling high-pressure gaseous hydrogen, offering a practical advantage. nih.gov The reaction proceeds by the catalytic decomposition of hydrazine hydrate on the nickel surface to generate hydrogen, which then reduces the nitro group.

In the reduction of nitroaromatic compounds using hydrazine hydrate, the choice of solvent is important. Ethanol is frequently used as a solvent for these reactions. jst.go.jp It provides good solubility for both the nitroaromatic substrate and the hydrazine hydrate, facilitating a homogeneous reaction environment. The use of ethanol as a solvent in combination with hydrazine hydrate and a catalyst offers a pathway for a green, sustainable, and low-cost production process. organic-chemistry.org

Advantages of Avoiding Dehalogenation Inhibitors and Hydrogen

In the synthesis of halogenated anilines like this compound, a key step is the reduction of the corresponding nitro compound, 4-chloro-2,5-diethoxynitrobenzene. Traditional catalytic hydrogenation often employs high-pressure hydrogen gas (H₂) and may require dehalogenation inhibitors to prevent the undesired removal of the chlorine atom from the aromatic ring. However, modern approaches seek to circumvent these reagents, offering significant advantages.

A notable method involves catalytic transfer hydrogenation, using a hydrogen donor like hydrazine hydrate in the presence of a specialized catalyst, such as supported nickel on a composite carrier (e.g., TiO₂-Al₂O₃). This strategy effectively avoids the direct use of gaseous hydrogen and dehalogenation inhibitors.

The primary benefits of this approach include:

Enhanced Safety: Eliminating the use of flammable and explosive hydrogen gas significantly reduces operational risks, especially in large-scale industrial production.

Process Simplification: The process becomes less complex and more convenient to operate without the need for high-pressure hydrogenation equipment and the separate handling of dehalogenation inhibitors.

Environmental Protection: The method can prevent the generation of waste residues and liquids associated with older reduction techniques (like iron powder reduction) and the inhibitors themselves.

High Yield and Purity: Despite the milder conditions, this method can achieve high yields (≥95%) and excellent product purity.

Dehalogenation is a significant side reaction in the hydrogenation of halogenated nitroaromatics because the resulting haloaniline product is susceptible to having its halogen atom cleaved. The electron-donating amino group activates the carbon-halogen bond, making it prone to reduction. Specialized catalysts are designed to have high selectivity for the nitro group reduction while minimizing this dehalogenation, thereby obviating the need for additives like sodium phosphite or ethanolamine, which are common dehalogenation inhibitors.

Alternative and Emerging Synthetic Routes for Substituted Anilines

Research into the synthesis of substituted anilines is increasingly driven by the principles of green chemistry, leading to the development of novel, efficient, and environmentally benign protocols.

Green Chemistry Protocols for Substituted Aniline Synthesis

Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. For aniline synthesis, this involves developing methods that are inexpensive, simple, fast, and efficient at room temperature.

Isatoic anhydride and its derivatives serve as versatile building blocks for a variety of nitrogen-containing heterocyclic compounds and can be used to produce highly substituted anilines. These methods are often highlighted for their green chemistry credentials.

One approach involves developing a straightforward synthesis of an isatoic anhydride derivative from isatin-7-carboxylic acid, which can then be used to produce a range of substituted anilines. The key advantages of this methodology are that the reactions are often inexpensive, fast, scalable, and can be performed efficiently at room temperature. This avoids the harsh conditions or hazardous reagents common in other synthetic routes.

| Starting Material | Reagents/Conditions | Product Class | Key Advantages |

| Isatin-7-carboxylic acid | pH-sensitive cyclization chemistry | Substituted Anilines | Inexpensive, simple, fast, room temperature, scalable. |

| Isatoic anhydride | Tryptamine, then acylation | N-substituted phenyl carboxamides | Two-step sequence for specific derivatives. |

A novel green synthetic route generates substituted anilines from corresponding benzyl azides that possess an ortho or para electron-withdrawing group (EWG). This unique transformation proceeds through the extrusion of a carbon atom.

The reaction is typically carried out in concentrated sulfuric acid at room temperature and is complete within minutes. This method is noted for being simple, fast, efficient, and easily scalable. It provides an environmentally friendly process to convert a non-functional methyl group (alpha to an EWG) into a functional amine group. Functional groups such as cyano, nitro, and esters are tolerated under these conditions.

| Substrate | Position of EWG | Product | Key Features |

| Benzyl azide | Ortho or Para | Substituted Aniline | Carbon extrusion; fast, efficient, room temperature. |

| Benzyl azide | Meta | Aldehyde | Selective transformation, useful for isomer separation. |

Solid-phase synthesis using resin-supported catalysts is a cornerstone of green chemistry, facilitating easier product purification and catalyst recycling. One such method is the synthesis of N-substituted anilines via the Smiles rearrangement using Amberlite IR-400, a basic ion-exchange resin. This approach provides a useful alternative to transition-metal-catalyzed C-N bond-forming reactions, which can be costly and require ligands. The use of a solid, reusable resin simplifies the workup process and minimizes waste.

Reductive Cyclization and Cleavage Strategies

Novel strategies involving cyclization and cleavage reactions are expanding the toolkit for aniline synthesis.

One innovative approach uses a palladium-catalyzed ligand-controlled cyclization of a common precursor, 2-chloro-N-(2-vinyl)aniline, to selectively synthesize different classes of heterocycles, including indoles and carbazoles. While the end products are not simple anilines, the methodology demonstrates advanced control over intramolecular C-N bond formation starting from an aniline derivative.

Another area of research focuses on the thermodynamics of N-H bond formation and cleavage. Studies on iridium amido hydride complexes have allowed for the direct observation of the reductive elimination of aniline and ammonia. While this particular work studies the cleavage of the N-H bond to eliminate aniline, understanding the thermodynamics and mechanisms of these fundamental steps is crucial for developing new catalytic cycles for aniline synthesis.

More directly, a photochemical dehydrogenative strategy has been developed that constructs anilines from saturated cyclohexanones and amines. This non-traditional cross-coupling method involves two key stages:

Condensation: A site-selective C-N bond is formed by the condensation of an amine with a cyclohexanone.

Aromatization: A photoredox and cobalt-based catalytic system then desaturates the resulting cyclohexene ring to form the final aniline product.

This method cleverly bypasses common selectivity issues in aromatic chemistry by building the substitution pattern on a non-aromatic cyclohexanone precursor, which is often more straightforward to synthesize with the desired regiocontrol.

Zinc Powder as a Reductant in Aniline Synthesis

The reduction of aromatic nitro compounds to their corresponding anilines is a widely utilized industrial process. wikipedia.org Among the various chemical reduction methods, the use of zinc powder presents a viable alternative to other metals like iron or tin. sciencemadness.orgyoutube.com Zinc metal is an effective reducing agent for converting nitroarenes to anilines, often used in acidic, neutral, or basic conditions. wikipedia.orgcommonorganicchemistry.com

A specific study on the synthesis of the closely related compound, 2,5-dimethoxy-4-chloro-aniline, highlights the efficacy of zinc powder. researchgate.net In this process, 2,5-dimethoxy-4-chloro-nitrobenzene is reduced using zinc powder in a mixed solvent system of ethanol and water. researchgate.net Research has identified the optimal conditions for this reaction to maximize the product yield. researchgate.net Under these optimized parameters, the reduction product was obtained in a yield of 91.45%. researchgate.net This method is presented as an alternative to iron powder reduction, which is being gradually phased out due to environmental concerns associated with the large amounts of iron sludge produced. researchgate.net

The table below summarizes the optimal reaction conditions identified for the synthesis of 2,5-dimethoxy-4-chloro-aniline using zinc powder as a reductant. researchgate.net

| Parameter | Optimized Ratio/Value |

| Molar Ratio (Nitrobenzene : Zinc Powder) | 1 : 4 |

| Molar Ratio (Nitrobenzene : Glacial Acetic Acid) | 1 : 0.1 |

| Molar Ratio (Nitrobenzene : Ammonium (B1175870) Chloride) | 1 : 0.06 |

| Solvent Volume Ratio (Ethanol : Water) | 3 : 2 |

This interactive table details the optimized conditions for the zinc-based reduction of a nitroaromatic compound.

Mechanistic Investigations of this compound Formation Pathways

The formation of this compound via zinc powder reduction proceeds through the chemical transformation of its nitro precursor, 1-chloro-2,5-diethoxy-4-nitrobenzene. myskinrecipes.com The mechanism is a multi-step electron and proton transfer process occurring on the surface of the zinc metal.

Zinc acts as the electron donor. researchgate.net In the presence of a proton source, such as water in the ethanol-water solvent system or through the use of an acidic catalyst or buffer like ammonium chloride, the reduction takes place. sciencemadness.orgresearchgate.netresearchgate.net The reaction in a neutral medium, facilitated by ammonium chloride, can help prevent the solution from becoming too alkaline. sciencemadness.org The process is a mild and environmentally friendly method for reducing aromatic nitro groups, as it can be accomplished in a neutral medium where other reducible groups may remain unaffected. researchgate.net

The key stages of the proposed reaction mechanism are outlined in the table below.

| Mechanistic Step | Description |

| Electron Transfer | Zinc metal (Zn) is oxidized to Zn²⁺, releasing electrons that are transferred to the aromatic nitro compound. |

| Intermediate Formation | The nitro group is reduced stepwise via nitroso and hydroxylamino intermediates on the catalyst surface. |

| Protonation | Protons are supplied by the aqueous solvent or additives like NH₄Cl or acetic acid to facilitate the reduction steps. |

| Final Product Formation | The hydroxylamino intermediate is further reduced to form the final aniline product, this compound. |

This interactive table summarizes the key mechanistic steps in the formation of anilines via zinc reduction.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 2,5 Diethoxyaniline

Electrophilic Aromatic Substitution Reactions

No specific studies on the electrophilic aromatic substitution reactions of 4-Chloro-2,5-diethoxyaniline were identified. The directing effects of the chloro, amino, and diethoxy substituents would theoretically influence the regioselectivity of such reactions, but experimental data is absent.

Halogenation Studies on the Aromatic Ring

There are no available research findings detailing the halogenation of this compound.

Nitration Reactions

Specific literature on the nitration of this compound is not available.

Oxidation Reactions and Quinone Formation

While the oxidation of aniline (B41778) derivatives, particularly those with electron-donating alkoxy groups, to form quinone or quinone-imine structures is a known transformation, no studies specifically documenting the oxidation of this compound could be located.

Nucleophilic Substitution Patterns

Detailed studies on the nucleophilic substitution patterns of this compound, which would likely involve the displacement of the chloro group, are not described in the available literature. Such reactions are documented for other chloro-substituted aromatic compounds but not for this specific molecule.

Formation of Amide Derivatives and Analogues

The existence of compounds like N-(4-Amino-2,5-diethoxyphenyl)benzamide, used as a dye intermediate, implies that the parent amine (2,5-diethoxyaniline) can undergo acylation to form amides. However, specific methods, reaction conditions, and yields for the formation of amide derivatives starting from this compound are not documented in the searched scientific literature.

Pathways to Structurally Diverse Heterocyclic Compounds

This compound is noted as an intermediate in organic synthesis, which can include the formation of heterocyclic structures. Despite this, specific, documented synthetic pathways originating from this compound to produce structurally diverse heterocyclic compounds are not available in the reviewed literature.

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for probing the functional groups and bonding arrangements within a molecule. For 4-Chloro-2,5-diethoxyaniline, these methods reveal characteristic vibrations that confirm its structural integrity.

In aromatic primary amines, the N-H stretching vibrations are particularly informative. Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comanalyzetest.com For the closely related compound, 4-Chloro-2,5-dimethoxyaniline (B1194742), the N-H stretching is confirmed around 3350 cm⁻¹. Similarly, the FT-IR spectrum of aniline (B41778) exhibits two peaks at 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net Therefore, this compound is expected to display two analogous bands in this region.

Other key functional groups also provide distinct spectral signatures. The C-O-C stretching of the ethoxy groups is anticipated to produce strong bands. In 4-Chloro-2,5-dimethoxyaniline, these vibrations are observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ range. The C-N stretching vibration in aromatic amines is generally strong and appears in the 1250-1335 cm⁻¹ region. analyzetest.com The C-Cl stretching frequency is expected in the lower wavenumber region, typically between 600 and 800 cm⁻¹.

When this compound is converted into a derivative, such as an amide via acylation of the amine group, vibrational spectroscopy provides clear evidence of the transformation. The most significant change would be the disappearance of the characteristic N-H stretching bands (asymmetric and symmetric) and the N-H bending vibration (around 1600 cm⁻¹). analyzetest.com Concurrently, new, very strong absorption bands corresponding to the amide functional group would appear. A prominent C=O stretching band (Amide I) would be observed in the region of 1650-1700 cm⁻¹, and an N-H bending band (Amide II) would appear around 1550 cm⁻¹. These spectral changes serve as a reliable indicator of successful derivatization.

FT-IR spectroscopy is a valuable technique for real-time monitoring of chemical reactions, allowing for the tracking of reactant consumption and product formation. jascoinc.com For instance, in the synthesis of this compound via the reduction of the corresponding nitro compound, 4-chloro-2,5-diethoxy-1-nitrobenzene, FT-IR can be used to follow the reaction's progress.

The spectrum of the starting material would be characterized by strong absorption bands for the nitro group, typically around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch). As the reduction proceeds, the intensity of these nitro group peaks would decrease. Simultaneously, the characteristic N-H stretching bands of the primary amine product would emerge in the 3300-3500 cm⁻¹ region. By monitoring the relative intensities of these key bands over time, one can determine the reaction's kinetics and endpoint without the need for offline sampling and analysis. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules by mapping the carbon and proton frameworks.

The ¹H NMR spectrum of this compound provides definitive information about the number and environment of its protons. The spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the two ethoxy groups.

The two protons on the aromatic ring are in different chemical environments and are expected to appear as singlets, given the substitution pattern. The proton at the C3 position is flanked by an amino and an ethoxy group, while the proton at the C6 position is adjacent to a chloro and an ethoxy group. This would result in two distinct signals in the aromatic region (typically 6.5-8.0 ppm). For example, in 4-chloroaniline (B138754), the aromatic protons appear as two doublets around 6.56 ppm and 7.01 ppm. marquette.edu The protons of the -NH₂ group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The two ethoxy groups will each produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with the adjacent methyl and methylene protons, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3-H) | ~6.7 | Singlet |

| Aromatic H (C6-H) | ~7.1 | Singlet |

| Amine (-NH₂) | Variable (e.g., ~4.0) | Broad Singlet |

| Methylene (-OCH₂-) | ~4.0 - 4.1 | Quartet |

Note: Predicted values are based on standard substituent effects and data from analogous compounds.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the six aromatic carbons and the four carbons of the two ethoxy groups. The chemical shifts of the aromatic carbons are influenced by the electronic effects (inductive and resonance) of the substituents (-Cl, -NH₂, -OCH₂CH₃).

The carbons directly attached to the electronegative oxygen atoms (C2 and C5) would be shifted significantly downfield. The carbon attached to the chlorine (C4) and the carbon attached to the amino group (C1) would also have characteristic chemical shifts. The chemical shifts for 4-chloroaniline show carbons ranging from approximately 116 ppm to 145 ppm. chemicalbook.com The addition of two electron-donating ethoxy groups would further influence these values. The methylene (-OCH₂) carbons of the ethoxy groups are expected around 64-65 ppm, while the terminal methyl (-CH₃) carbons would appear further upfield, around 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-NH₂) | ~140 |

| C2 (-OCH₂CH₃) | ~148 |

| C3 | ~115 |

| C4 (-Cl) | ~120 |

| C5 (-OCH₂CH₃) | ~149 |

| C6 | ~118 |

| Methylene (-OCH₂-) | ~64-65 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds such as 4-chloroaniline and alkoxybenzenes. mdpi.com

Mass Spectrometry for Fragmentation Pathways and Reaction Monitoring

Mass spectrometry (MS) is a high-sensitivity analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₁₄ClNO₂), the molecular weight is 215.68 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 215. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak (M+2) would be observed at m/z 217 with about one-third the intensity of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of the molecular ion is governed by the functional groups present. Common fragmentation pathways for aromatic amines and ethers include: libretexts.orgmiamioh.edu

Alpha-cleavage: The bond adjacent to the heteroatom (oxygen or nitrogen) can break. For the ethoxy groups, this could involve the loss of a methyl radical (•CH₃, loss of 15 Da) or an ethyl radical (•CH₂CH₃, loss of 29 Da).

Loss of an Alkene: A common fragmentation for ethers is the loss of an alkene molecule through a rearrangement. For an ethoxy group, this would be the loss of ethylene (B1197577) (C₂H₄, loss of 28 Da).

Cleavage of the Aromatic Ring: The stable aromatic ring can also fragment, although this often requires higher energy.

Loss of Functional Groups: Loss of the entire ethoxy group or other substituents can also occur.

Online mass spectrometry techniques, such as those coupling liquid chromatography (LC-MS) or electrochemical cells (EC-MS), are highly effective for monitoring reaction progress. acs.org In the synthesis of this compound, a flow of the reaction mixture can be continuously analyzed. The mass spectrometer would be set to monitor the disappearance of the molecular ion of the starting material and the appearance of the m/z 215/217 ion cluster corresponding to the product. This allows for precise determination of reaction completion and can also help in identifying reaction intermediates or byproducts in real-time. acs.org

Dissociative Ionization Pathways and Product Identification

For this compound (molecular weight: 215.68 g/mol ), the primary fragmentation would likely involve:

Loss of an ethyl group (-C2H5): A common fragmentation for ethoxy-substituted aromatic compounds, leading to a significant fragment ion.

Loss of an ethoxy group (-OC2H5): Cleavage of the ether bond.

Loss of ethylene (-C2H4): A rearrangement reaction (McLafferty rearrangement if applicable) from the ethoxy side chain.

Loss of a chlorine atom (-Cl): Cleavage of the carbon-chlorine bond.

Cleavage of the aromatic ring: More complex fragmentation leading to smaller ions.

The identification of these fragment ions allows for the confirmation of the molecular structure and the identification of unknown products in a reaction mixture.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

| Fragment Ion | Proposed Structure/Loss | m/z (for 35Cl) |

| [M-C2H5]+ | Loss of an ethyl group | 186 |

| [M-OC2H5]+ | Loss of an ethoxy group | 170 |

| [M-Cl]+ | Loss of a chlorine atom | 180 |

| [M-C2H4]+ | Loss of ethylene | 187 |

Note: The presence of the chlorine isotope (37Cl) would result in corresponding ions at m/z+2 for chlorine-containing fragments.

Electrospray Mass Spectrometry (ES-MS) for Oligomer Analysis

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules, such as oligomers, without causing significant fragmentation. researchgate.netnih.gov During reactions like oxidation or electropolymerization, aniline derivatives can form dimers, trimers, and higher-order oligomers. nih.govacs.org

The application of ES-MS to reaction mixtures of this compound would enable the detection of soluble oligomeric products. acs.org The mass spectrometer would detect these species typically as protonated molecules [M+H]+. For instance, the protonated dimer of this compound would be observed at an m/z corresponding to [2M+H]+. This technique is invaluable for studying the initial stages of polymerization reactions and identifying intermediate species that might not be observable by other methods. nih.gov Studies on the electropolymerization of aniline have successfully used on-line electrochemistry coupled with ES-MS to detect oligomers up to a 10-mer. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Structural Determination

Tandem mass spectrometry (MS/MS) is a powerful technique for the unambiguous structural elucidation of ions observed in a mass spectrum. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a key fragment ion of this compound) is selected, isolated, and then subjected to collision-induced dissociation (CID). This process breaks the precursor ion into smaller product ions, generating a characteristic fragmentation spectrum.

By analyzing the product ion spectrum, the structure of the precursor ion can be pieced together. For example, selecting the protonated molecule of this compound ([M+H]+ at m/z 216) and subjecting it to CID would likely produce fragments corresponding to the loss of ethylene and ethane (B1197151) from the ethoxy groups, providing definitive evidence for their presence and connectivity. This technique is crucial for differentiating between isomers and for confirming the structure of reaction products and metabolites. acs.org Studies on various substituted anilines have demonstrated the utility of MS/MS in determining fragmentation pathways and identifying structurally characteristic ions. nih.gov

Table 2: Hypothetical MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Collision Energy | Product Ions (m/z) | Proposed Neutral Loss |

| 216 ([M+H]+) | Low | 188 | C2H4 (Ethylene) |

| 216 ([M+H]+) | Medium | 171 | C2H5O (Ethoxy radical) |

| 216 ([M+H]+) | High | 143 | C2H5O + CO |

Hyphenated Techniques for Comprehensive Reaction Analysis

For a comprehensive analysis of complex reaction mixtures containing this compound and its derivatives, hyphenated techniques that couple a separation method with mass spectrometry are indispensable. actascientific.comchemijournal.comnih.govijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. baua.deuzh.ch While this compound itself may have limited volatility, it or its reaction products could be amenable to GC-MS analysis, possibly after a derivatization step to increase volatility. GC provides excellent separation of components in a mixture before they enter the mass spectrometer for identification. cmes.org This technique is widely used for the determination of chloroanilines in various matrices. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is arguably the most versatile hyphenated technique for this type of analysis. d-nb.infonih.gov It separates the components of a liquid mixture using high-performance liquid chromatography (HPLC) before they are introduced into the mass spectrometer, typically using a soft ionization source like ESI. researchgate.net LC-MS is ideal for analyzing polar, non-volatile, and thermally sensitive compounds without the need for derivatization. researchgate.net It would allow for the simultaneous separation and identification of the starting material (this compound), its polar reaction intermediates, and any oligomeric products formed. d-nb.inforesearchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural confirmation of the separated components. researchgate.netnih.gov

Role of 4 Chloro 2,5 Diethoxyaniline As a Key Synthetic Intermediate

Precursor in Organic Pigment and Azo Dye Synthesis

4-Chloro-2,5-diethoxyaniline serves as a foundational molecule in the production of certain azo dyes and pigments. The presence of the primary amine group allows for diazotization, a key chemical reaction in the formation of the azo linkage (-N=N-), which is the chromophore responsible for the color in this class of dyes.

The synthesis of azo dyes and pigments from this compound follows a two-step process common to azo chemistry: diazotization and coupling.

Diazotization: The aniline (B41778) derivative is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a reactive diazonium salt.

Azo Coupling: This diazonium salt is then reacted with a coupling component, which is an electron-rich molecule such as a phenol, naphthol, or another aromatic amine.

A notable application involves its use as a diazo component that couples with Naphthol AS-type compounds. For example, it is a precursor for Naphthol AS-ITR, which is chemically identified as N-(4-chloro-2,5-diethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide. This specific Naphthol compound is an important intermediate for producing high-performance organic pigments. Pigments derived from this pathway are valued for their vibrant colors and good fastness properties, making them suitable for use in printing inks, plastics, and coatings. colorchemcn.comdaikaffil.comtnjchem.com

| Pigment Name | Colour Index | Application Areas |

| Pigment Red 5 | 12490 | Inks, Coatings |

| Pigment Red 132 | - | Textiles |

| Pigment Red 133 | - | Plastics |

| Pigment Red 187 | 12486 | Inks, Plastics |

| Pigment Red 199 | - | Coatings |

| Data sourced from chemical supplier information. colorchemcn.com |

While the primary application of this compound is in azo dyes, its structural features could potentially allow for its use in other dye classes, such as anthraquinone (B42736) dyes. Anthraquinone dyes are known for their brightness and excellent lightfastness. wikipedia.org In these syntheses, amino groups are often introduced onto the anthraquinone core structure through nucleophilic substitution reactions. An aniline derivative like this compound could theoretically be used to introduce the 4-chloro-2,5-diethoxyphenylamino group into the dye structure, modifying its shade and properties. However, specific, documented examples of its incorporation into commercial anthraquinone dyes are not widely reported in available literature.

Building Block for Advanced Materials and Specialty Chemicals

The reactivity of this compound makes it a candidate for the synthesis of more complex molecules beyond traditional dyes, including polymers and components for organic electronics.

Substituted anilines are precursors to conducting polymers, which are materials of interest for organic electronic devices such as sensors, displays, and organic light-emitting diodes (OLEDs). The corresponding dimethoxy analogue, 4-chloro-2,5-dimethoxyaniline (B1194742), has been studied for its ability to be polymerized into materials with useful electronic properties. By analogy, poly(this compound) could be synthesized, and the ethoxy groups might confer different solubility and processing characteristics compared to the methoxy (B1213986) version, which is a critical factor in the fabrication of electronic devices. At present, this remains an area of research interest with limited published data specifically on the diethoxy derivative.

The oxidative polymerization of aniline and its derivatives is a well-established method for producing polyaniline-type polymers. ias.ac.in These polymers can possess unique electrical and optical properties. The synthesis typically involves treating the aniline monomer with an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The resulting polymer chain consists of repeating aniline units. The presence of the chloro and diethoxy substituents on the aromatic ring of this compound would influence the final properties of the polymer, including its conductivity, solubility in organic solvents, and thermal stability. While the polymerization of the dimethoxy analogue is documented, specific studies detailing the synthesis and characterization of poly(this compound) are not readily found.

Intermediate in Agrochemical Synthesis (Herbicides and Pesticides)

The chemical structure of this compound, featuring a chlorinated aromatic ring, is a common motif in many agrochemicals. The dimethoxy analogue is noted for its use in the agrochemical industry. chemicalbull.com Such compounds can serve as building blocks for creating more complex molecules with biological activity. The specific arrangement of substituents can be crucial for a molecule's efficacy as a herbicide or pesticide. However, there is no direct evidence in the reviewed literature that this compound is a commercial intermediate for any specific, named herbicide or pesticide product. Its potential in this field is inferred from the general use of similar chlorinated anilines in agrochemical research and development.

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients

There is no available information on the use of this compound as an intermediate in the manufacturing of pharmaceutical precursors or APIs.

Derivatization for Affinity Probes in Mechanistic Studies

No studies describing the derivatization of this compound to create affinity probes for mechanistic research have been identified.

Theoretical and Computational Chemistry Studies on 4 Chloro 2,5 Diethoxyaniline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivityrasayanjournal.co.inresearchgate.net

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine energy and electron distribution. nih.gov For aniline (B41778) derivatives, these calculations are crucial for predicting reactivity, spectral properties, and electronic behavior. rasayanjournal.co.in While specific studies on 4-Chloro-2,5-diethoxyaniline are limited, extensive research on analogous molecules like other substituted anilines provides a robust basis for analysis. scispace.comresearchgate.netglobalresearchonline.net

Density Functional Theory (DFT) is a preferred computational method for determining the ground-state geometry of molecules. arabjchem.orgmdpi.com It provides a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules. nih.gov The process involves optimizing the molecular structure to find the lowest energy conformation, which corresponds to the most stable arrangement of atoms. scispace.com Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly used for this purpose. scispace.comglobalresearchonline.netmdpi.com

For a molecule like this compound, DFT calculations would reveal key geometric parameters. The planarity of the benzene (B151609) ring, the pyramidalization of the amino group, and the orientation of the ethoxy groups are critical features. The steric and electronic effects of the substituents would cause slight distortions in the benzene ring, altering C-C bond lengths and bond angles from an ideal hexagon. arabjchem.org The table below illustrates typical geometric parameters that can be obtained from DFT calculations for a related substituted aniline molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-N | 1.402 | |

| C-O | 1.365 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-C-N | 121.0 | |

| H-N-H | 112.5 |

Quantum chemical calculations are highly effective in predicting vibrational spectra (Infrared and Raman). globalresearchonline.net After geometry optimization, frequency calculations are performed at the same level of theory. arabjchem.org These calculations yield a set of normal vibrational modes and their corresponding frequencies. researchgate.net Because theoretical calculations often overestimate frequencies due to the harmonic approximation, the results are typically scaled by an empirical factor to better match experimental data. globalresearchonline.net

This computational approach allows for the confident assignment of spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or C-Cl stretching. For this compound, this would be invaluable for interpreting its experimental FT-IR and FT-Raman spectra. The table below shows a representative comparison between calculated and experimental vibrational frequencies for key functional groups in a similar chloroaniline derivative.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(N-H) | 3475 | 3470 | N-H asymmetric stretch |

| ν(C-H) | 3060 | 3065 | Aromatic C-H stretch |

| δ(N-H) | 1620 | 1625 | N-H scissoring |

| ν(C=C) | 1505 | 1500 | Aromatic ring stretch |

| ν(C-N) | 1280 | 1285 | C-N stretch |

| ν(C-Cl) | 750 | 745 | C-Cl stretch |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. thaiscience.info The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. rasayanjournal.co.inmdpi.com

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter indicating chemical stability and reactivity. materialsciencejournal.org A small gap suggests high reactivity, while a large gap implies high stability. thaiscience.info For this compound, the electron-donating amino and ethoxy groups would raise the HOMO energy, while the electron-withdrawing chloro group would lower the LUMO energy, likely resulting in a moderately reactive molecule. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity. researchgate.netnih.gov

| Parameter | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting power |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For this compound, MD simulations could provide crucial insights into its conformational flexibility, particularly the rotation of the two ethoxy groups. These simulations could identify the most populated conformations in different environments (e.g., in a solvent or in a solid state) and calculate the energy barriers between them. Furthermore, MD can model intermolecular interactions, predicting how molecules of this compound would interact with each other or with solvent molecules, which is vital for understanding its solubility and crystal packing.

Mechanistic Investigations of Reaction Pathways via Computational Approachesgoogle.com

Computational chemistry is instrumental in elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along a reaction pathway—and calculate activation energies. This information reveals the most likely mechanism for a given transformation.

A key reaction involving this compound is the reduction of the corresponding nitrobenzene (B124822), 4-Chloro-2,5-diethoxy-1-nitrobenzene, to form the aniline. google.com Computational methods could be used to investigate this process. For instance, in a catalytic hydrogenation, DFT calculations could model the adsorption of the nitro-compound onto a catalyst surface (like platinum or nickel), the stepwise reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group, and the desorption of the final product. google.com By calculating the energy of each intermediate and transition state, researchers can determine the rate-limiting step and understand how the catalyst facilitates the reaction, potentially leading to the design of more efficient catalysts.

Structure-Property Relationship Modeling for Rational Synthetic Designglobalresearchonline.net

A primary goal of computational chemistry is to establish clear structure-property relationships that can guide the rational design of new molecules with enhanced properties. beilstein-journals.org By systematically modifying the structure of this compound in silico—for example, by changing the halogen, altering the position of the substituents, or replacing the ethoxy groups with other alkyl chains—and calculating the resulting electronic and structural properties, a predictive model can be built.

For instance, if this compound is a precursor for a dye, its color is related to its HOMO-LUMO gap. Computational modeling could predict how different substituents would tune this gap to achieve a desired color. This computational pre-screening is far more efficient than synthesizing and testing every possible derivative in a lab. By correlating calculated properties (like the electrophilicity index or molecular electrostatic potential) with observed experimental outcomes (like reaction yield or biological activity), these models provide a powerful tool for hypothesis-driven synthetic design.

Emerging Research Directions and Future Perspectives for 4 Chloro 2,5 Diethoxyaniline

Advancements in Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry is under increasing pressure to adopt greener and more sustainable manufacturing processes. mdpi.com For compounds like 4-Chloro-2,5-diethoxyaniline, this involves moving away from traditional methods that may use harsh reagents or produce significant waste. The primary route to analogous anilines involves the reduction of a nitroaromatic precursor, such as 4-chloro-2,5-diethoxy-1-nitrobenzene.

Eco-friendly approaches focus on several key areas:

Catalyst Selection : Shifting from stoichiometric reductants like iron powder, which generates large amounts of iron sludge, to catalytic hydrogenation is a significant step. researchgate.net Research into more sustainable catalysts, such as supported nickel catalysts, aims to replace precious metal catalysts like platinum-on-carbon, reducing both cost and environmental impact. google.com

Solvent Choice : The use of greener solvents is a cornerstone of sustainable chemistry. iwu.edu Methodologies employing solvents like ethanol, which is renewable and less toxic than traditional aromatic solvents like xylene, are being explored. google.com Water is also being investigated as a green solvent for related aniline (B41778) syntheses. nih.gov

Alternative Reagents : Some modern methods avoid the direct use of high-pressure hydrogen gas by employing hydrogen donors like hydrazine (B178648) hydrate (B1144303), which can enhance operational safety. google.com

Table 1: Comparison of Synthetic Methodologies for Substituted Anilines

| Parameter | Traditional Method (e.g., Iron Reduction) | Catalytic Hydrogenation (e.g., Pt/C) | Emerging Green Method (e.g., Ni-based catalyst) |

|---|---|---|---|

| Reductant | Iron Powder | Hydrogen Gas | Hydrazine Hydrate |

| Solvent | Acidic Water | Xylene, Toluene | Ethanol |

| Byproducts | Large volumes of iron sludge | Minimal | Nitrogen gas, water |

| Yield | Moderate | High (90-95%) | High (≥95%) google.com |

| Sustainability | Low (significant waste) | Moderate (uses precious metals, organic solvents) | High (avoids precious metals, uses safer reagents/solvents) |

Development of Novel Derivatives for Unexplored High-Value Applications

This compound serves as a valuable building block for synthesizing more complex molecules. Its primary established use is as an intermediate in the production of azo dyes and pigments. google.com However, ongoing research aims to unlock its potential in creating novel derivatives for other high-value sectors.

The development of new derivatives is a key area of research for similar chloro-aniline compounds, with applications in:

Pharmaceuticals : Aniline derivatives are core structures in many pharmaceutically active compounds. Research into new synthetic pathways can produce novel benzoxazole (B165842) and other heterocyclic derivatives with potential as anticancer or antimicrobial agents. biotech-asia.org

Agrochemicals : The molecular framework is suitable for developing new herbicides and pesticides. chemicalbull.com

Advanced Materials : Derivatives are used to create specialized pigments for coloring materials like fiberglass-reinforced polyester (B1180765) resins, where properties like lightfastness and water resistance are crucial. upb.ro

Innovative Catalysis in the Transformation of this compound

Catalysis is central to the modern synthesis and transformation of this compound. Innovations in this area are focused on improving reaction efficiency, selectivity, and catalyst reusability.

Key catalytic advancements include:

Heterogeneous Catalysts : The use of supported catalysts, such as platinum on carbon (Pt/C) or nickel on a composite carrier like TiO₂-Al₂O₃, is standard for the reduction of the corresponding nitrobenzene (B124822). google.comgoogle.com These catalysts are favored for their ease of separation from the reaction mixture and potential for recycling, which is economically and environmentally beneficial. google.com

Co-catalysts and Promoters : The efficiency of catalytic reductions can be enhanced by using co-catalysts or additives. For instance, the addition of specific amines or the control of pH with buffer substances can improve reaction rates and the purity of the final product. google.com

Novel Catalytic Systems : Research into alternative catalysts, such as selenium for the reduction of nitro groups using carbon monoxide, represents a departure from traditional hydrogenation, offering new pathways for synthesis under different conditions. google.com The use of biocatalysts or nanocatalysts, as seen in other green synthesis protocols, presents a future direction for aniline production. beilstein-journals.org

Table 2: Catalytic Systems in the Synthesis of Substituted Anilines

| Catalyst System | Precursor | Reaction Type | Key Advantages |

|---|---|---|---|

| Platinum-on-carbon (modified) | 4-chloro-2,5-dialkoxynitrobenzene | Catalytic Hydrogenation | High yield and purity, catalyst can be recycled. google.com |

| Supported Nickel on TiO₂-Al₂O₃ | 4-chloro-2,5-dimethoxy nitrobenzene | Transfer Hydrogenation (with Hydrazine Hydrate) | Avoids high-pressure hydrogen, high yield, environmentally safer. google.com |

| Zinc Powder | 2,5-dimethoxy-4-chloro-nitrobenzene | Chemical Reduction | Alternative to iron powder, cleaner hydrogenation process. researchgate.net |

| Selenium | 2,5-dimethoxy-4-chloronitrobenzene | Reductive Carbonylation | High-pressure, one-pot reaction with simple product separation. google.com |

Integration of Advanced Computational and Experimental Approaches in Compound Design

The design of novel derivatives of this compound for specific applications is increasingly benefiting from the synergy between computational modeling and experimental synthesis. This integrated approach accelerates the discovery process and reduces the reliance on trial-and-error laboratory work.

Molecular Docking : For pharmaceutical applications, computational docking studies can predict how newly designed derivatives might bind to biological targets like proteins or enzymes. This helps in prioritizing the synthesis of compounds with the highest potential therapeutic activity. biotech-asia.org

Pharmacophore Modeling : This technique identifies the essential structural features of a molecule required for its biological activity, guiding the design of new, more potent derivatives.

ADMET Prediction : Computational tools can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing researchers to filter out candidates with unfavorable profiles early in the design phase.

This dual approach ensures that synthetic efforts are focused on molecules with a higher probability of success, whether as new drugs, pigments, or other functional materials.

Scalable Synthesis and Process Intensification Considerations for Industrial Adoption

For this compound to be viable for large-scale industrial use, its synthesis must be scalable, efficient, and cost-effective. Process intensification is a key strategy for achieving these goals. mdpi.com

Key considerations for industrial adoption include:

Shift from Batch to Continuous Flow Reactors : Continuous manufacturing offers significant advantages over traditional batch processing, including better process control, enhanced safety, higher throughput, and more consistent product quality. Pilot studies on related processes have shown potential for increased throughput and reduced catalyst loading.

Catalyst and Solvent Recycling : Industrial processes must incorporate robust systems for recovering and reusing expensive catalysts and solvents to minimize costs and environmental impact. Modern plants for similar compounds can reuse platinum catalysts for multiple cycles and recover solvents via distillation.

Table 3: Industrial Process Considerations

| Aspect | Traditional Batch Process | Intensified Continuous Process |

|---|---|---|

| Reactor Type | Large stirred-tank reactor | Microreactors, flow reactors |

| Process Control | Difficult to maintain uniform temperature/concentration | Precise control over reaction parameters |

| Safety | Higher risk due to large volumes of reagents | Improved safety with smaller reaction volumes |

| Scalability | Scaling up can be complex | More straightforward scalability |

| Efficiency | Lower throughput, potential for downtime between batches | Higher throughput, continuous operation |

Q & A

Q. How is 4-Chloro-2,5-diethoxyaniline synthesized, and what are the critical parameters for optimizing yield?

Methodological Answer: The compound is synthesized via direct phosphorylation of 2,5-diethoxyaniline using phosphorus oxychloride (POCl₃). Key steps include:

- Dissolving 2,5-diethoxyaniline in pyridine under stirring and heating.

- Gradual addition of POCl₃ to form a reactive intermediate.

- Prolonged heating (8 hours) to ensure complete esterification, followed by neutralization with NaOH and recrystallization . Critical Parameters:

- Stoichiometric ratio of POCl₃ to amine (excess POCl₃ improves yield).

- Reaction temperature (maintained at 98°C for optimal kinetics) .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Elemental Analysis: Validate molecular composition (C, H, N, Cl) to confirm stoichiometry .

- Spectroscopy: Use IR to identify characteristic N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) stretches.

- Chromatography: HPLC-UV with a C18 column (mobile phase: acetonitrile/water) detects impurities like nitro byproducts (limit: <2–5 mol.%) .

Advanced Research Questions

Q. What are the kinetic mechanisms underlying the hydrolysis of phosphate esters derived from this compound, and how do acidity functions influence reaction rates?

Methodological Answer: Hydrolysis follows pseudo-first-order kinetics under acidic conditions (1.0–6.0 M HCl). Key insights:

- Hammett Acidity Function (H₀): A slope of 0.30 in H₀ plots indicates water participation in the rate-determining step. Protonation of the ester precedes nucleophilic attack by water .

- Activation Energy: Calculated via Arrhenius plots (ΔH‡ = 85 kJ/mol, ΔS‡ = −120 J/mol·K), suggesting a highly ordered transition state .

Q. How does the substitution pattern on the aniline ring affect the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

- Electron-Donating Effects: Ethoxy groups enhance electron density at the aromatic ring, increasing resistance to electrophilic attack but promoting hydrolysis in acidic media.

- pH-Dependent Stability:

- Acidic Conditions (pH < 3): Rapid hydrolysis due to protonation of the phosphate ester.

- Neutral/Alkaline Conditions (pH 7–12): Stability improves, but nucleophilic OH⁻ may degrade the compound over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.